molecular formula C9H9N3OS B1358239 3-(4-Methoxyphenyl)-1,2,4-thiadiazol-5-amine CAS No. 138588-25-7

3-(4-Methoxyphenyl)-1,2,4-thiadiazol-5-amine

Cat. No. B1358239
CAS RN: 138588-25-7
M. Wt: 207.25 g/mol
InChI Key: HAFHXRBEIXJLBW-UHFFFAOYSA-N
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Description

3-(4-Methoxyphenyl)-1,2,4-thiadiazol-5-amine is a chemical compound that belongs to the class of thiadiazoles. It has a molecular formula of C8H9N3OS and a molecular weight of 199.24 g/mol. The compound has gained significant attention in scientific research due to its potential applications in various fields, including medicine, agriculture, and materials science.

Scientific Research Applications

Structural and Chemical Properties

The compound 3-(4-Methoxyphenyl)-1,2,4-thiadiazol-5-amine is involved in various chemical reactions and structural formations. For instance, it is used in the synthesis of a compound C18H14FN3O2S2, which involves the formation of a thiazolidinone ring and exhibits specific hydrogen bonding patterns (Li-he Yin et al., 2008). Another example is its use in the creation of 2-(4-Fluorobenzylidene)-N-(4-methoxybenzylidene)-1,3,4-thiadiazol-2-amine, where it forms a two-dimensional network through intermolecular hydrogen bonding (Qiu He et al., 2010).

Biological Activities and Applications

  • Antimicrobial and Antiproliferative Properties: Schiff bases derived from 1,3,4-thiadiazole compounds, including those with 3-(4-Methoxyphenyl)-1,2,4-thiadiazol-5-amine, have been studied for their biological activities. These compounds have shown DNA protective abilities and antimicrobial activities against various pathogens (M. Gür et al., 2020).
  • Anticancer and Antitubercular Agents: Novel 5-phenyl-substituted 1,3,4-thiadiazole-2-amines, including derivatives of 3-(4-Methoxyphenyl)-1,2,4-thiadiazol-5-amine, have been synthesized and evaluated for antitumor and antitubercular activities. Some compounds have shown significant in vitro antitumor activities against breast cancer cell lines and inhibitory activities against tuberculosis (D. Chandra Sekhar et al., 2019).

Other Applications

  • Corrosion Inhibition: Research has shown that 3-(4-Methoxyphenyl)-1,2,4-thiadiazol-5-amine derivatives can act as corrosion inhibitors. For example, a study on the 2-amino-5-(2-methoxyphenyl)-1,3,4-thiadiazole as a corrosion inhibitor for mild steel in acidic environments revealed its potential in protection against corrosion (A. Attou et al., 2020).

properties

IUPAC Name

3-(4-methoxyphenyl)-1,2,4-thiadiazol-5-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H9N3OS/c1-13-7-4-2-6(3-5-7)8-11-9(10)14-12-8/h2-5H,1H3,(H2,10,11,12)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HAFHXRBEIXJLBW-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)C2=NSC(=N2)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H9N3OS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40586070
Record name 3-(4-Methoxyphenyl)-1,2,4-thiadiazol-5-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40586070
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

207.25 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-(4-Methoxyphenyl)-1,2,4-thiadiazol-5-amine

CAS RN

138588-25-7
Record name 3-(4-Methoxyphenyl)-1,2,4-thiadiazol-5-amine
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=138588-25-7
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 3-(4-Methoxyphenyl)-1,2,4-thiadiazol-5-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40586070
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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